molecular formula C20H15N3O2 B8585787 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one

Cat. No.: B8585787
M. Wt: 329.4 g/mol
InChI Key: IACKRGCNAQZMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is a heterocyclic organic compound that features both isoquinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative and introduce the phenyl group through a coupling reaction. The pyrimidine ring is then constructed via cyclization reactions involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.

Scientific Research Applications

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(isoquinolin-5-yl)propanoic acid
  • (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile

Uniqueness

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is unique due to its specific combination of isoquinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one

InChI

InChI=1S/C20H15N3O2/c1-23-19(22-12-18(24)20(23)25)14-5-2-4-13(10-14)16-7-3-6-15-11-21-9-8-17(15)16/h2-12,24H,1H3

InChI Key

IACKRGCNAQZMIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CC=CC4=C3C=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50.0 mg (0.106 mmol) 3-{5-[(4-methoxybenzyl)oxy]-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}phenyl trifluoromethanesulfonate in 2 ml THF was added 7.8 mg (0.011 mmol) 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, 18.3 mg (0.106 mmol) isoquinoline-5-boronic acid, and 300 μl (0.300 mmol) 1 M Cs2CO3. The reaction mixture was heated to 120° C. for 20 min in the microwave, then extracted with 10 ml EtOAc, and concentrated in vacuo. The oil was dissolved in 1 ml CH2Cl2, 1 ml TFA was added, and then concentrated in vacuo. Purification by mass-guided high throughput purification gave 15 mg (43% yield) of 2-(3-isoquinolin-5-ylphenyl)-5-hydroxy-3-methylpyrimidin-4(3H)-one. 1H NMR 8 (ppm) (DMSO-d): 9.62 (1H, s), 8.58 (1H, s), 8.34 (1H, d, J=8.04 Hz), 7.97-7.86 (3H, m), 7.74-7.66 (4H, m), 7.57 (1H, s), 2.54 (3H, s). HRMS (ESI positive) calc (M+H)+=330.1237 found 330.1237.
Name
3-{5-[(4-methoxybenzyl)oxy]-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}phenyl trifluoromethanesulfonate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
18.3 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
300 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.